Tetrahydrofuran (THF) derivatives, particularly those with substitutions at the 3-position, are important building blocks in organic synthesis and medicinal chemistry. These compounds often serve as chiral intermediates for synthesizing various biologically active molecules. For example, (R)-pyrrolidin-3-ol hydrochloride, a valuable intermediate in the synthesis of pharmaceuticals, is derived from trans-4-hydroxy-l-proline, a THF derivative. []
Trans-4-Methyltetrahydrofuran-3-ol is an organic compound characterized by the molecular formula . It appears as a colorless to yellow liquid and features a five-membered ring structure that includes one oxygen atom and a hydroxyl group, classifying it as both a secondary alcohol and an ether. This compound is notable for its unique stereochemistry, which contributes to its distinct physical and chemical properties. It has diverse applications in chemistry, biology, medicine, and industry, serving as a solvent, intermediate in organic synthesis, and potential therapeutic agent.
The synthesis of trans-4-Methyltetrahydrofuran-3-ol typically employs several methods:
The choice of method depends on the desired yield and purity of the final product. Stereoselective methods are preferred to ensure the correct trans configuration of the compound.
This structure highlights the presence of the hydroxyl group, which is critical for its reactivity and interactions in various chemical processes.
Trans-4-Methyltetrahydrofuran-3-ol participates in several chemical reactions:
These reactions are influenced by factors such as temperature, solvent choice, and reaction time, which can significantly affect product yield and selectivity.
The mechanism of action for trans-4-Methyltetrahydrofuran-3-ol involves its ability to interact with biological molecules through hydrogen bonding due to its hydroxyl group. This interaction can modulate enzyme activity and influence metabolic pathways within biological systems. The compound may also participate in redox reactions that affect cellular processes.
These properties make trans-4-Methyltetrahydrofuran-3-ol suitable for various applications in both laboratory and industrial settings .
Trans-4-Methyltetrahydrofuran-3-ol has numerous scientific uses:
Epoxide desymmetrization and functionalization provide efficient routes to trans-4-methyl-THF-3-ols with high stereofidelity. Borhan's methodology employs Payne rearrangement of 2,3-epoxy alcohols (e.g., 1), followed by nucleophilic attack by sulfoxonium ylides to form intermediates like 2. Subsequent intramolecular SN2 ring closure delivers 3-hydroxytetrahydrofurans (3) with defined stereocenters. This strategy is optimal for substrates with ether substituents at C4–C6, though alkyl-chain-bearing epoxides suffer from competitive ylide addition at undesired positions [1].
Regioselectivity challenges in epoxy alcohol cyclizations are mitigated by Lewis acid additives. Karikomi demonstrated that MgI₂ catalyzes the conversion of 3,4-epoxybutanols (23) to halohydrins (24), enabling 5-endo-tet cyclization to form 2,3-cis-disubstituted THFs (25) with 85:15 diastereomeric ratio (d.r.) [1]. Borhan further showed that substrate engineering reverses regioselectivity: C1 thiophenyl-substituted epoxides (26b) undergo episulfonium ion formation (28), favoring 5-exo-cyclization to 29 over conventional 5-endo products [1].
Table 2 compares key epoxide-based methodologies:Table 2: Epoxide Ring-Opening Strategies for THF Synthesis
Substrate | Reagent/Catalyst | Key Intermediate | Product Stereochemistry | Yield | d.r. |
---|---|---|---|---|---|
2,3-Epoxy alcohol (ether-substituted) | Me3S(O)I, Base | Sulfoxonium ylide (2) | 3-Hydroxy THF (3) | Moderate-High | Not specified |
3,4-Epoxybutanol (23) | MgI₂ (cat.) | Iodohydrin (24) | 2,3-cis-THF (25) | 84% | 85:15 |
C1-Thiophenyl epoxide (26b) | BF₃·OEt₂ | Episulfonium ion (28) | Formal 5-endo-THF (29) | High | >30:1 (post-equilibration) |
Hydrogenation of furan or dihydrofuran derivatives offers a direct route to saturated THFs. Vinyl-THF intermediates are pivotal, as exemplified by Zhao’s SN2′ double cyclization: Substrate 4 undergoes HF-promoted cyclization to 2-vinyl-THF 5 with 13:1 d.r., where alkene geometry (Z vs. E) dictates stereoselectivity [1]. Subsequent catalytic hydrogenation of the vinyl group enables installation of the C4 methyl group.
Heterogeneous catalysis (Pd/C, PtO₂) under H₂ atmosphere efficiently saturates alkenyl-THFs, though over-reduction of the alcohol is a risk. Homogeneous asymmetric hydrogenation represents a more sophisticated approach. Chiral Ru- or Ir-catalysts (e.g., BINAP complexes) achieve enantioselective reduction of keto-THF precursors to hydroxy-THFs. Kim’s stereodivergent synthesis of trans- and cis-oxylipids leveraged substrate control via protecting groups (PMB vs. TIPS), but asymmetric hydrogenation of enone-THFs could offer superior enantiocontrol for trans-4-methyl-THF-3-ol [5].
Table 3 compares hydrogenation strategies:Table 3: Hydrogenation Approaches to Access Saturated THFs
Precursor Type | Catalyst System | Conditions | Key Advantage | Stereochemical Outcome |
---|---|---|---|---|
2-Vinyl-THF (e.g., 5) | Pd/C (5–10 mol%) | H₂ (1 atm), EtOAc, rt | Mild, broad functional group tolerance | Cis or trans product depending on precursor alkene geometry |
Keto-THF | Ru-(S)-BINAP | H₂ (50–100 psi), MeOH | Enantioselective carbonyl reduction | Up to >99% ee for trans-alcohols |
Enone-THF | Ir-(R,R)-DIPAMP | H₂ (10 bar), DCM | Simultaneous control of C3/C4 stereocenters | Requires optimized ligand/substrate matching |
Carbonyl reduction within preformed keto-THF rings is a robust method for installing the C3 hydroxy group. Sodium borohydride (NaBH₄) offers mild, selective reduction of ketones without affecting esters or halides. In THF synthesis, NaBH₄ reduction of 4-methyl-THF-3-ones proceeds with substrate-controlled diastereoselectivity, where the existing C4 methyl stereocenter directs hydride delivery. Typical d.r. values range from 5:1 to >20:1 for the trans-alcohol, influenced by the steric environment and chelating effects [1].
Lithium aluminum hydride (LiAlH₄) is a stronger reductant capable of reducing esters, acids, and halides. While effective for keto-THFs, its utility is limited by compatibility issues. LiAlH₄ reduction of keto-THF 7 (precursor to 9) proceeds with high diastereoselectivity but requires rigorous anhydrous conditions and low temperatures (-78°C) to avoid side reactions. Post-reduction hydrolytic workup risks epimerization if the C3 proton is acidic.
Table 4 compares key reductants:Table 4: Reductive Methods for Keto-THF Reduction
Reductant | Solvent | Temperature | Diastereoselectivity (trans:cis) | Functional Group Tolerance | Key Limitations |
---|---|---|---|---|---|
NaBH₄ | MeOH, EtOH | 0°C to rt | 5:1 to >20:1 | Good (esters, halides, epoxides stable) | Possible borate ester formation |
LiAlH₄ | Et₂O, THF | -78°C to 0°C | 8:1 to >30:1 | Poor (reduces esters, acids, halides) | Vigorous exotherm; aqueous workup critical |
L-Selectride | THF | -78°C | >20:1 | Excellent (chelation-controlled) | High cost; over-reduction possible |
Enantioselective synthesis of trans-4-methyl-THF-3-ol employs chiral pool derivatives, auxiliary-controlled reactions, and asymmetric catalysis. Kim’s synthesis of oxylipids leveraged an amide enolate alkylation where the C3-hydroxy protecting group dictated THF stereochemistry: PMB-protected bromoamide 3 yielded cis-THF *4 via chelation control, while TIPS-protected *5 gave trans-THF *6 under non-chelating conditions [5]. This highlights how auxiliaries (protecting groups) can steer cyclization stereochemistry.
Asymmetric epoxidation (Sharpless, Jacobsen-Katsuki) of allylic alcohols followed by acid-catalyzed cyclization provides enantioenriched THFs. tert-Butyldimethylsilyl (TBS)-protected epoxy diol 21 undergoes TFA-mediated double cyclization to 22* as a single diastereomer, with the epoxy chiral centers controlling THF formation [1]. *Lewis acid-catalyzed cyclizations with chiral catalysts (e.g., Mg(II)-BOX complexes) promote enantioselective ring closure of epoxy alcohols or haloalcohols. For petromyroxol (9), asymmetric catalytic hydrogenation of a keto-THF precursor using Ru-(S)-BINAP achieved >98% *ee [5].
Table 5 summarizes stereocontrol strategies:Table 5: Enantioselective Methods for THF Synthesis
Strategy | Chiral Element | Key Transformation | Stereochemical Outcome | Limitations/Notes |
---|---|---|---|---|
Protecting Group as Auxiliary | PMB (chelating) vs. TIPS (non-chelating) | Intramolecular amide enolate alkylation | Cis or trans THF selectively formed | Requires auxiliary removal post-cyclization |
Asymmetric Epoxidation | D-(–)-DIPT / Ti(OiPr)₄ | Epoxidation + epoxy alcohol cyclization | >90% ee; diastereoselectivity substrate-dependent | Multi-step sequence |
Chiral Lewis Acid Catalysis | Mg(II)-BOX Complex | Epoxide ring-opening/cyclization | Up to 92% ee for trans-THFs | Sensitivity to moisture/air |
Asymmetric Hydrogenation | Ru-(S)-BINAP | Keto-THF reduction | >98% ee for trans-alcohols | Cost of chiral ligands; substrate scope |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0